molecular formula C10H17NO3 B2982066 2-Acetamido-2-cyclohexylacetic acid CAS No. 107020-80-4; 14429-43-7

2-Acetamido-2-cyclohexylacetic acid

Cat. No.: B2982066
CAS No.: 107020-80-4; 14429-43-7
M. Wt: 199.25
InChI Key: CVVVAKVOCWNDLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetamido-2-cyclohexylacetic acid (CAS: 107020-80-4) is a chiral organic compound with the molecular formula C₁₀H₁₇NO₃ and a molecular weight of 199.25 g/mol . It is structurally characterized by a cyclohexyl group attached to a central carbon, which is further bonded to an acetamido (-NHCOCH₃) and a carboxylic acid (-COOH) group. This compound is commonly utilized as a pharmaceutical intermediate, particularly in the synthesis of peptidomimetics or bioactive molecules where steric bulk and conformational rigidity are desirable .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-acetamido-2-cyclohexylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-7(12)11-9(10(13)14)8-5-3-2-4-6-8/h8-9H,2-6H2,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVVVAKVOCWNDLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C1CCCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical properties of 2-acetamido-2-cyclohexylacetic acid and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Notable Properties
This compound C₁₀H₁₇NO₃ 199.25 Cyclohexyl, acetamido, carboxylic acid Chiral center, rigid hydrophobic core
2-(2-Ethoxy-2-oxoacetamido)benzoic acid C₁₁H₁₁NO₅ 237.21 Benzene ring, ethoxy carbonyl, carboxylic acid Planar geometry, O–H⋯O hydrogen bonds
2-(2-Cyclohexenyl)acetamide C₈H₁₃NO 139.20 Cyclohexenyl (unsaturated), acetamide Higher reactivity due to alkene
2-[2-(2-Chlorobenzenesulfonamido)acetamido]acetic acid C₁₀H₁₁ClN₂O₅S 330.73 Chlorophenyl sulfonamide, acetamido, carboxylic acid Polar, potential bioactivity
Key Observations:

Cyclohexyl vs.

Aromatic vs. Aliphatic Systems: The benzoic acid derivative (C₁₁H₁₁NO₅) features a planar aromatic ring, enabling π-π stacking interactions, unlike the aliphatic cyclohexyl group in the target compound .

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding :

    • 2-(2-Ethoxy-2-oxoacetamido)benzoic acid forms extended chains via O–H⋯O and C–H⋯O hydrogen bonds in its crystal lattice, contributing to higher melting points and stability . In contrast, this compound’s aliphatic structure likely reduces such directional interactions, favoring amorphous solid forms.
  • Solubility :

    • The carboxylic acid group in all compounds enhances water solubility. However, the cyclohexyl group in the target compound reduces solubility compared to the planar benzoic acid derivative .
  • Chirality :

    • This compound exists as a racemic mixture (DL-form), limiting its use in enantioselective applications unless resolved .

Q & A

Q. Q1. What are the optimal synthetic routes for 2-acetamido-2-cyclohexylacetic acid, and how can reaction conditions be systematically optimized?

Methodological Answer: The compound is typically synthesized via glycine acetylation followed by cyclohexyl group introduction. Key steps include:

  • Step 1 : React glycine with acetic anhydride to form the acetamido intermediate .
  • Step 2 : Introduce the cyclohexyl group via substitution or condensation reactions under acidic/basic catalysis.
  • Optimization Strategies :
    • Vary temperature (e.g., 25–80°C), solvent polarity (alcohols vs. aprotic solvents), and catalyst type (e.g., H₂SO₄ vs. NaOH) to assess yield and purity .
    • Use HPLC or GC-MS to monitor intermediate formation and byproduct generation .
    • Purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Q2. How can researchers characterize the solubility and stability of this compound under varying pH conditions?

Methodological Answer:

  • Solubility Profiling :
    • Prepare buffered solutions (pH 1–13) and measure solubility via gravimetric analysis or UV-Vis spectroscopy .
    • Note: The compound is insoluble in water but dissolves in alcohols (e.g., methanol) and weak acids (e.g., acetic acid) .
  • Stability Testing :
    • Incubate solutions at 25°C, 37°C, and 60°C. Monitor degradation via TLC or LC-MS over 24–72 hours .
    • Acidic/basic hydrolysis products can be identified using NMR (e.g., loss of acetamido peaks at δ 2.0 ppm) .

Advanced Research Questions

Q. Q3. How can contradictory data on the biological activity of this compound be resolved in antioxidant studies?

Methodological Answer:

  • Experimental Design :
    • Use standardized assays (e.g., DPPH radical scavenging, lipid peroxidation inhibition) with positive controls (e.g., ascorbic acid) .
    • Replicate studies across cell lines (e.g., HaCaT keratinocytes vs. HEK293) to assess cell-type specificity .
  • Data Analysis :
    • Apply statistical tests (ANOVA, t-tests) to compare IC₅₀ values. Address outliers via Grubbs’ test or robust regression .
    • Cross-validate results using alternative methods (e.g., ESR spectroscopy for direct radical detection) .

Q. Q4. What mechanistic insights exist for the oxidation and hydrolysis reactions of this compound?

Methodological Answer:

  • Oxidation Pathways :
    • Use KMnO₄ or H₂O₂ under controlled pH. Analyze products (e.g., cyclohexanone derivatives) via GC-MS or FTIR .
    • Isotopic labeling (¹⁸O) can track oxygen incorporation in carboxylate groups .
  • Hydrolysis Mechanisms :
    • Compare acidic (HCl) vs. alkaline (NaOH) conditions. Monitor acetamido cleavage via ¹H NMR (disappearance of δ 2.0 ppm peak) .
    • Computational modeling (DFT) can predict transition states and rate-limiting steps .

Q. Q5. How can researchers design experiments to evaluate the compound’s interactions with biomolecules (e.g., proteins or DNA)?

Methodological Answer:

  • Binding Studies :
    • Use fluorescence quenching assays with BSA or lysozyme. Calculate binding constants (Kₐ) via Stern-Volmer plots .
    • Perform molecular docking (AutoDock Vina) to predict binding sites on protein structures (PDB entries) .
  • DNA Interaction Analysis :
    • Conduct ethidium bromide displacement assays monitored via fluorescence spectroscopy .
    • Validate with gel electrophoresis to assess DNA conformational changes .

Q. Q6. What computational approaches are suitable for predicting the physicochemical properties of this compound?

Methodological Answer:

  • Property Prediction :
    • Use QSAR models (e.g., COSMOtherm) to estimate logP, pKa, and solubility .
    • Molecular dynamics (MD) simulations (GROMACS) can model solvent interactions and diffusion coefficients .
  • Retrosynthesis Planning :
    • Leverage AI tools (e.g., Pistachio, Reaxys) to propose novel synthetic routes and evaluate feasibility scores .

Data Analysis and Interpretation

Q. Q7. How should researchers address discrepancies in reported melting points or spectral data for this compound?

Methodological Answer:

  • Data Validation :
    • Cross-reference with high-purity standards (≥99% by HPLC). Calibrate instruments using certified reference materials .
    • Publish raw data (DSC thermograms, NMR spectra) in supplementary materials for reproducibility .
  • Contradiction Resolution :
    • Test polymorphic forms via X-ray crystallography. Compare experimental vs. computational (Cambridge Structural Database) crystal structures .

Q. Q8. What advanced techniques are recommended for studying the stereochemical effects of this compound in chiral environments?

Methodological Answer:

  • Chiral Analysis :
    • Use chiral HPLC (Chiralpak columns) or capillary electrophoresis to resolve enantiomers .
    • Circular dichroism (CD) spectroscopy can confirm optical activity and absolute configuration .
  • Stereochemical Impact :
    • Synthesize enantiopure forms and compare bioactivity (e.g., antioxidant efficacy) to assess structure-activity relationships .

Tables

Q. Table 1. Key Physicochemical Properties of this compound

PropertyValue/MethodReference
Molecular FormulaC₁₀H₁₇NO₃
Molecular Weight199.25 g/mol
Solubility in WaterInsoluble
Melting Point148–152°C (reported range)
logP (Predicted)1.92 (QSPR model)

Q. Table 2. Common Analytical Techniques for Characterization

TechniqueApplicationExample Data Output
¹H NMRFunctional group identificationδ 2.0 ppm (acetamido CH₃)
LC-MSPurity assessment, MW confirmation[M+H]⁺ = 200.1 m/z
FTIRBond vibration analysis1650 cm⁻¹ (amide C=O)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.